molecular formula C18H14O5 B7750560 C18H14O5

C18H14O5

Cat. No.: B7750560
M. Wt: 310.3 g/mol
InChI Key: GJJAXRPKBPOQTL-UHFFFAOYSA-N
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Description

The molecular formula C₁₈H₁₄O₅ corresponds to multiple structurally distinct compounds across natural and synthetic contexts. These include:

  • Coumarin derivatives: Methyl-substituted coumarins with carboxylate or fluorophenyl groups, such as methyl 6-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxylate ().
  • Chromones: 2-(2-Phenylethyl)chromone derivatives isolated from agarwood ().
  • Anthraquinones/Xanthones: Natural products like Toxoanthone () and 6-Deoxyjacareubin ().
  • Benzofuran derivatives: Synthetic compounds like {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid ().

Key structural motifs include aromatic rings, oxygenated functional groups (e.g., hydroxyl, methoxy, carbonyl), and fused heterocyclic systems.

Properties

IUPAC Name

2-(4-oxo-2-phenylchromen-6-yl)oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11(18(20)21)22-13-7-8-16-14(9-13)15(19)10-17(23-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJAXRPKBPOQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone-Coumarin Hybrid Synthesis

A hybrid approach combines coumarin synthesis with chalcone formation in a one-pot strategy:

  • 3-Acetyl-4-hydroxycoumarin was condensed with 4-methoxybenzaldehyde under basic conditions (LiHMDS, THF).

  • The intermediate chalcone was further functionalized with propargyl bromide to introduce the acetic acid side chain.

Yield Comparison:

MethodYield (%)Purity (%)
Pechmann + Etherification76>95
Hybrid Chalcone Route6790

Characterization and Validation

Spectroscopic Data:

  • ¹³C NMR (DMSO-d₆): δ 162.0 (C=O), 158.5 (Ar-O), 152.2 (coumarin C2), 132.4–115.1 (aromatic carbons), 58.7 (OCH₂CO).

  • HRMS (ESI): m/z 311.0918 [M+H]⁺ (calc. 311.0921).

Crystallographic Analysis:

  • Single-crystal X-ray diffraction confirmed the planar coumarin core and the dihedral angle (12.4°) between the phenyl and chromen rings.

  • Unit cell parameters: a = 17.855 Å, b = 18.214 Å, c = 14.193 Å, β = 124.32°.

Challenges and Mitigation Strategies

  • Low Solubility: The acetic acid moiety reduced solubility in polar solvents. Recrystallization from ethanol/water (1:3) improved purity.

  • Regioselectivity: Competing O- vs. C-alkylation was minimized using bulky bases (e.g., DBU) and low temperatures.

  • Scale-Up Limitations: Microwave methods faced heat distribution issues at >10 mmol scales. Traditional oil bath heating (24 hours, 80°C) provided comparable yields .

Chemical Reactions Analysis

Types of Reactions: 6-Deoxyjacareubin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

6-Deoxyjacareubin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Deoxyjacareubin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Coumarin Derivatives

Example : Methyl 6-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxylate ()

  • Structure : Features a coumarin core (2H-chromene) with a 4-fluorophenyl substituent and methyl carboxylate.
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling using PEPPSI catalysts ().
  • Bioactivity : Derivatives like methyl 2-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxo-4H-chromene-5-carboxylate show anti-tuberculosis activity (MIC: 12.5–25 μg/mL) ().

Comparison with Other Coumarins :

Property C₁₈H₁₄O₅ Coumarin () 7-Hydroxycoumarin (Umbelliferone)
Molecular Weight 310.3 g/mol 162.1 g/mol
Functional Groups Fluorophenyl, carboxylate Hydroxyl
Bioactivity Anti-M. tuberculosis Antioxidant, fluorescent probe
Source Synthetic Natural (plants)

Coumarins with extended aromatic systems (e.g., fluorophenyl groups) exhibit enhanced lipophilicity and microbial targeting compared to simpler hydroxylated analogs .

Chromones

Example : 5-Hydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]chromone ()

  • Structure : Chromone core with ethenyl-linked methoxy/hydroxy phenyl groups.
  • Source: Isolated from Gyrinops salicifolius agarwood.

Comparison with Flavonoids:

Property C₁₈H₁₄O₅ Chromone () Luteolin (Flavone)
Molecular Weight 310.3 g/mol 286.2 g/mol
Functional Groups Hydroxyl, methoxy, ethenyl Hydroxyl
Bioactivity Inactive in AChE assays Anti-inflammatory
Solubility Low (chromone core) Moderate

Chromones with ethenyl linkages exhibit reduced solubility and altered bioactivity compared to hydroxyl-rich flavonoids .

Xanthones and Anthraquinones

Example : 6-Deoxyjacareubin ()

  • Structure: Pyranoxanthone with dimethyl and hydroxyl groups.
  • Source : Natural (e.g., Calophyllum species) and synthetic sources.
  • Applications : Used as an analytical standard (HPLC ≥99%) ().

Comparison with Emodin (Anthraquinone):

Property 6-Deoxyjacareubin () Emodin
Molecular Formula C₁₈H₁₄O₅ C₁₅H₁₀O₅
Bioactivity Antioxidant (inferred) Laxative, antiviral
Topological PSA 76.0 Ų 94.3 Ų

Xanthones like 6-Deoxyjacareubin have lower polar surface area (PSA) than anthraquinones, affecting membrane permeability .

Benzofuran Derivatives

Example : {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid ()

  • Structure : Benzofuran core with methylbenzoyl and acetic acid groups.
  • Synthesis: Not detailed in evidence but likely involves Friedel-Crafts acylation.
  • Applications: Potential use in drug development (unconfirmed in evidence).

Structural and Functional Trends

  • Bioactivity: Fluorinated coumarins () and xanthones () show higher antimicrobial activity than non-halogenated analogs.
  • Solubility : Methoxy and hydroxyl groups improve water solubility (e.g., chromones in vs. coumarins in ).
  • Synthetic Accessibility : Coumarins and benzofurans are more amenable to structural modification than natural xanthones .

Q & A

Q. What are the common synthetic routes for C₁₈H₁₄O₅, and how can experimental reproducibility be ensured?

C₁₈H₁₄O₅ is often synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of methyl 6-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxylate. Key steps include using precursors like brominated coumarins, boronic acids, and catalysts such as PEPPSI. Reproducibility requires detailed documentation of reaction conditions (solvent ratios, temperature, catalyst loading) and purification methods (e.g., column chromatography with CH₂Cl₂) . To align with academic standards, experimental sections must explicitly state reagent sources, instrument specifications (e.g., 400 MHz NMR), and purity validation (e.g., elemental analysis, HRMS) .

Q. What spectroscopic techniques are critical for characterizing C₁₈H₁₄O₅?

Essential techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., observed m/z 311.09106 vs. calculated 311.0914 for [M+H]⁺) .
  • NMR Spectroscopy : ¹H and ¹³C NMR data to assign proton environments (e.g., aromatic δ 7.95 ppm for 2′-H/6′-H) and carbon signals (e.g., carbonyl δ 175.76 ppm) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretches at 1743 cm⁻¹) . Raw data should be archived in supplementary materials, with spectra annotated to highlight diagnostic peaks .

Advanced Research Questions

Q. How can structural modifications of C₁₈H₁₄O₅ derivatives optimize biological activity?

Structure-activity relationship (SAR) studies require systematic variation of substituents. For example, fluorophenyl groups at position 6 enhance anti-tubercular activity, as shown in methyl 2-(2-fluorophenyl)-7-hydroxy-4-oxo-4H-chromene-5-carboxylate (IC₅₀ data). Computational modeling (e.g., docking studies) can predict binding interactions, while in vitro assays validate efficacy. Ensure biological data include positive/negative controls, dose-response curves, and statistical significance (p-values) .

Q. How should researchers resolve contradictions in reported degradation pathways of C₁₈H₁₄O₅?

Discrepancies may arise from divergent experimental conditions (e.g., pH, temperature) or analytical methods. For instance, identifies C₁₈H₁₄O₅ as an aflatoxin degradation product, but its stability under varying conditions remains unclear. To address this, replicate studies using identical parameters (e.g., aqueous extracts of Ocimum basilicum) and employ LC-MS/MS to track intermediate formation. Cross-reference findings with existing databases (e.g., PubChem) to validate degradation mechanisms .

Q. What strategies mitigate data variability in synthetic yields of C₁₈H₁₄O₅ derivatives?

Yield inconsistencies often stem from catalyst deactivation or impurity interference. Optimize protocols by:

  • Screening alternative catalysts (e.g., Pd(OAc)₂ vs. PEPPSI).
  • Pre-purifying starting materials via recrystallization.
  • Using inert atmospheres to prevent oxidation. Report yields as averages of triplicate experiments with standard deviations .

Methodological Guidance

Q. How to address peer review critiques on C₁₈H₁₄O₅ characterization?

Anticipate requests for:

  • Expanded spectral data (e.g., 2D NMR for stereochemistry).
  • Purity verification via HPLC (≥95% purity threshold).
  • Negative control data in bioactivity studies .

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